molecular formula C16H12Cl3N5O5S B3010847 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294657-63-9

2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B3010847
CAS No.: 294657-63-9
M. Wt: 492.71
InChI Key: KZCAAZBCSFMEHB-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its nitro and trichloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:

    Formation of the Nitrobenzamide Core: The initial step involves the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Introduction of the Trichloroethyl Group: The next step involves the chlorination of an ethyl group to form the trichloroethyl moiety. This can be done using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Carbamothioylation: The final step involves the reaction of the trichloroethyl intermediate with 3-nitrophenyl isothiocyanate to form the desired product. This reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    From Oxidation: Amino derivatives.

    From Reduction: Various reduced intermediates.

    From Substitution: Functionalized derivatives with new substituents replacing the trichloroethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against certain biological targets, which could be exploited in drug design.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro and trichloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of both nitro and trichloro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5O5S/c17-16(18,19)14(21-13(25)11-6-1-2-7-12(11)24(28)29)22-15(30)20-9-4-3-5-10(8-9)23(26)27/h1-8,14H,(H,21,25)(H2,20,22,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCAAZBCSFMEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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